molecular formula C11H16O2 B15304865 1-(Methoxymethyl)-4-propoxybenzene

1-(Methoxymethyl)-4-propoxybenzene

Cat. No.: B15304865
M. Wt: 180.24 g/mol
InChI Key: HOHMREGCBVRNGR-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxymethyl group at the first position and a propoxy group at the fourth position

Preparation Methods

The synthesis of 1-(Methoxymethyl)-4-propoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 4-propoxyphenol with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Methoxymethyl)-4-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethyl or propoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methoxymethyl)-4-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic ethers with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The methoxymethyl and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Methoxymethyl)-4-propoxybenzene can be compared with other similar compounds such as:

    1-(Methoxymethyl)-4-ethoxybenzene: Differing by the length of the alkoxy chain.

    1-(Methoxymethyl)-4-butoxybenzene: Featuring a longer alkoxy chain.

    4-Propoxybenzaldehyde: Lacking the methoxymethyl group but containing an aldehyde functional group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(methoxymethyl)-4-propoxybenzene

InChI

InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9-12-2/h4-7H,3,8-9H2,1-2H3

InChI Key

HOHMREGCBVRNGR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)COC

Origin of Product

United States

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